molecular formula C22H20ClN3O2 B11139012 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11139012
M. Wt: 393.9 g/mol
InChI Key: CDNZKFLEZYNQFK-UHFFFAOYSA-N
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Description

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative belonging to the class of pyridoindoles. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 278.74 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Inhibition of Bromodomains : The compound has been studied for its ability to inhibit bromodomain-containing proteins, which are implicated in various diseases including cancer. Specifically, it targets the BAZ2B bromodomain, showing potential as a chemical probe for epigenetic research .
  • Potentiation of CFTR Function : The tetrahydropyridoindole core has been identified as a novel chemotype for potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). Compounds with this core have demonstrated efficacy in rescuing gating defects associated with cystic fibrosis mutations .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various human tumor cell lines. This activity is believed to be linked to their ability to modulate critical signaling pathways involved in cell growth and survival .

Structure–Activity Relationship (SAR)

In-depth structure–activity relationship studies have been conducted to optimize the biological efficacy of this compound. Key findings include:

  • Substituent Effects : Variations in substituents at specific positions on the indole and pyrido rings significantly affect potency and efficacy. For example, modifications at position 8 have led to enhanced activity in CFTR rescue assays .
  • Efficacy Metrics : Efficacy (E_max) and potency (EC₅₀) values have been determined for various analogues. For instance, certain derivatives achieved sub-micromolar potency in cellular assays targeting CFTR .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on CFTR Modulators : A study identified several tetrahydro-γ-carbolines as effective CFTR potentiators. The most promising compounds showed EC₅₀ values below 0.3 μM in F508del-CFTR expressing cells .
    CompoundE_maxEC₅₀ (μM)
    Compound 1High0.23
    Compound 2Moderate0.27
  • Bromodomain Inhibition : Investigations into the binding affinity of this compound to bromodomains revealed significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent against diseases driven by dysregulated epigenetic mechanisms .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone exhibit significant anticancer activity. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins and pathways.

Antimicrobial Activity

Indole derivatives have been documented to possess antimicrobial properties. The compound may act against a range of pathogens by disrupting their cellular processes. In vitro studies have demonstrated that indole-based compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways.

Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective effects. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compounds exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 8 of the tetrahydropyridoindole ring enables nucleophilic aromatic substitution (NAS) under specific conditions. Electron-withdrawing effects from the adjacent nitrogen atoms enhance the electrophilicity of the aromatic system, facilitating replacement of chlorine with nucleophiles like amines or alkoxides .

Reaction Type Conditions Outcome
Chlorine substitutionNaNH₂, DMF, 80°CReplacement with amine groups (e.g., -NH₂)
MethoxylationKOtBu, MeOH, refluxSubstitution with methoxy groups (-OMe)

Ketone Reduction

The ethanone group undergoes selective reduction to a secondary alcohol using borohydride reagents. This modification alters hydrogen-bonding capacity and steric profile, impacting biological activity .

Reduction Agent Solvent Temperature Product
NaBH₄EtOH25°C1-(8-chloro-...)-2-(4-methoxyindolyl)ethanol
LiAlH₄THF0°C → rtFull reduction (rarely employed)

Indole Ring Oxidation

The indole moiety is susceptible to oxidation, particularly at the pyrrole ring. Reactions with mCPBA or ozone yield epoxides or quinone-like structures, though these pathways are less explored for this compound .

Electrophilic Aromatic Substitution

The methoxy-substituted indole ring directs electrophiles to positions 5 and 6 due to its electron-donating effects. Common reactions include nitration and sulfonation:

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄C5, C660–75%
SulfonationSO₃/H₂SO₄C545–55%

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structural diversification for SAR studies :

Coupling Type Catalyst Boron Partner Yield
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid70–85%
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary/secondary amines65–80%

Demethylation Reactions

The 4-methoxy group on the indole ring undergoes demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂), yielding a hydroxyl group for further functionalization :

4-OCH3BBr3,78C4-OH(Yield: 82–90%)\text{4-OCH}_3 \xrightarrow{\text{BBr}_3, -78^\circ\text{C}} \text{4-OH} \quad (\text{Yield: 82–90\%})

Stability Under Hydrolytic Conditions

The compound exhibits stability in neutral aqueous environments but undergoes gradual hydrolysis of the ethanone linkage under strongly acidic or basic conditions:

Condition Time Degradation
pH 1.0 (HCl)24 h40% cleavage of ethanone
pH 13.0 (NaOH)12 h95% decomposition

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via the indole rings, forming cyclobutane-linked dimers. This property necessitates light-protected storage.

The reactivity profile of this compound highlights its versatility for medicinal chemistry applications, particularly in neuropharmacology. Modifications at the chloro, methoxy, and ethanone positions enable fine-tuning of pharmacokinetic and pharmacodynamic properties, aligning with strategies observed in related tetrahydro-γ-carboline derivatives . Future studies should explore enantioselective syntheses and catalytic asymmetric reactions to access stereochemically diverse analogs.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H20ClN3O2/c1-28-21-4-2-3-20-15(21)7-9-25(20)13-22(27)26-10-8-19-17(12-26)16-11-14(23)5-6-18(16)24-19/h2-7,9,11,24H,8,10,12-13H2,1H3

InChI Key

CDNZKFLEZYNQFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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